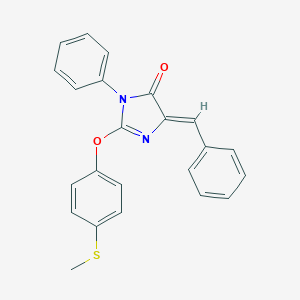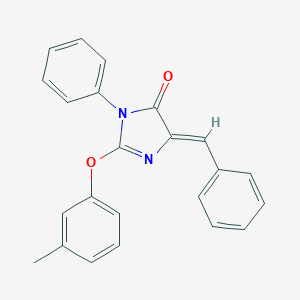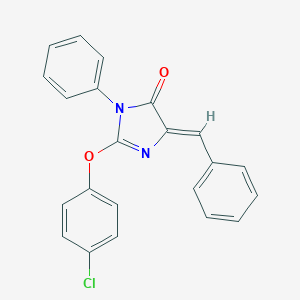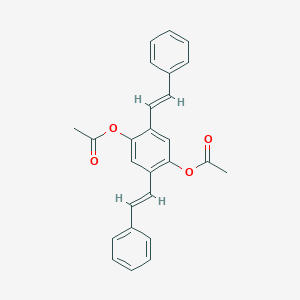
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)-2,5-bis(2-phenylvinyl)phenyl acetate, commonly known as APV, is a synthetic compound that belongs to the class of stilbene derivatives. APV has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
APV exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, APV can reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Biochemical and Physiological Effects:
APV has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. APV can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). APV can also scavenge free radicals and protect against oxidative stress. In addition, APV can protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
APV has several advantages for lab experiments, including its stability, solubility, and availability. APV is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as dimethyl sulfoxide (DMSO). APV is also commercially available from various chemical suppliers. However, one limitation of APV is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research on APV. One direction is to explore the potential applications of APV in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to investigate the mechanisms of action of APV in more detail, including its effects on signal transduction pathways and gene expression. Finally, the development of novel APV derivatives with improved pharmacological properties is another area of future research.
Conclusion:
In conclusion, APV is a synthetic compound with potential applications in scientific research. APV has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory properties. APV exerts its effects by inhibiting enzymes such as COX-2 and LOX. APV has several advantages for lab experiments, including its stability, solubility, and availability. There are several future directions for the research on APV, including exploring its potential applications in disease treatment, investigating its mechanisms of action, and developing novel derivatives.
Synthesemethoden
APV can be synthesized by the reaction of 4-hydroxy-2,5-bis(2-phenylvinyl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields APV as a white crystalline solid with a melting point of 190-192°C.
Wissenschaftliche Forschungsanwendungen
APV has been used in various scientific research studies, including cancer research, neuroscience, and pharmacology. APV has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, APV has been used to study the mechanisms of synaptic plasticity and memory formation. In pharmacology, APV has been used as a reference compound for the development of novel drugs.
Eigenschaften
Molekularformel |
C26H22O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
[4-acetyloxy-2,5-bis[(E)-2-phenylethenyl]phenyl] acetate |
InChI |
InChI=1S/C26H22O4/c1-19(27)29-25-17-24(16-14-22-11-7-4-8-12-22)26(30-20(2)28)18-23(25)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3/b15-13+,16-14+ |
InChI-Schlüssel |
AXVJOHFGZJHVOL-WXUKJITCSA-N |
Isomerische SMILES |
CC(=O)OC1=CC(=C(C=C1/C=C/C2=CC=CC=C2)OC(=O)C)/C=C/C3=CC=CC=C3 |
SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC(=O)C)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



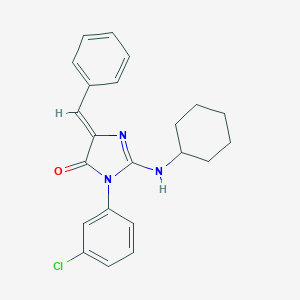



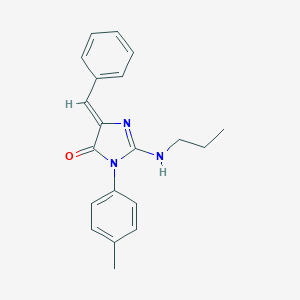



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
